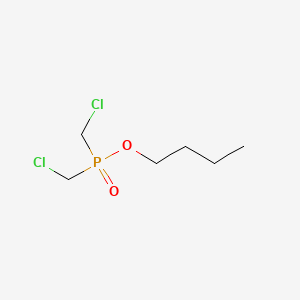
Butyl bis(chloromethyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl bis(chloromethyl)phosphinate is an organophosphorus compound that contains a phosphinate group bonded to two chloromethyl groups and a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl bis(chloromethyl)phosphinate typically involves the reaction of butylphosphinic acid with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to meet industrial standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl bis(chloromethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include phosphinate oxides, phosphine derivatives, and various substituted phosphinates. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Butyl bis(chloromethyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butyl bis(chloromethyl)phosphinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include the disruption of metabolic processes and the inhibition of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to butyl bis(chloromethyl)phosphinate include:
- Ethyl bis(chloromethyl)phosphinate
- Methyl bis(chloromethyl)phosphinate
- Phenyl bis(chloromethyl)phosphinate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its butyl group provides different solubility and reactivity characteristics compared to its ethyl, methyl, and phenyl counterparts. These differences make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
14590-60-4 |
|---|---|
Formule moléculaire |
C6H13Cl2O2P |
Poids moléculaire |
219.04 g/mol |
Nom IUPAC |
1-[bis(chloromethyl)phosphoryloxy]butane |
InChI |
InChI=1S/C6H13Cl2O2P/c1-2-3-4-10-11(9,5-7)6-8/h2-6H2,1H3 |
Clé InChI |
QYOFYMCTQDYBMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















